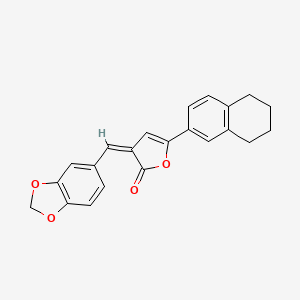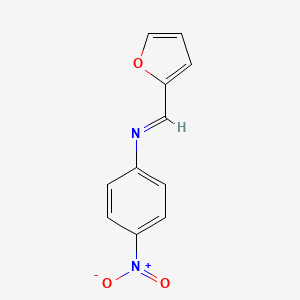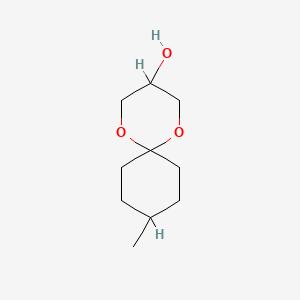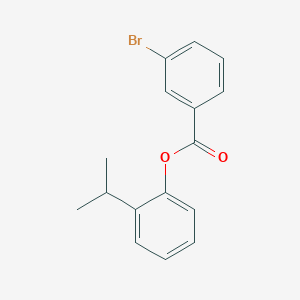![molecular formula C16H33N3O3 B14726398 Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 6958-68-5](/img/structure/B14726398.png)
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of both diethylamino and hydroxypropyl groups in its structure suggests that it may exhibit unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate typically involves a multi-step process:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core. This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions to form diethyl piperazine-1,4-dicarboxylate.
Introduction of the Hydroxypropyl Group: The next step involves the introduction of the hydroxypropyl group. This can be done by reacting the diethyl piperazine-1,4-dicarboxylate with 3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide.
Formation of the Butyl Ester: The final step involves the esterification of the carboxylate group with butanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The diethylamino group can be reduced to form a primary or secondary amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with receptor sites, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- Butyl 4-[3-(dimethylamino)-2-hydroxypropyl]piperazine-1-carboxylate
- Butyl 4-[3-(diethylamino)-2-methoxypropyl]piperazine-1-carboxylate
- Butyl 4-[3-(diethylamino)-2-hydroxyethyl]piperazine-1-carboxylate
Uniqueness
Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer distinct pharmacological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
6958-68-5 |
|---|---|
分子式 |
C16H33N3O3 |
分子量 |
315.45 g/mol |
IUPAC名 |
butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O3/c1-4-7-12-22-16(21)19-10-8-18(9-11-19)14-15(20)13-17(5-2)6-3/h15,20H,4-14H2,1-3H3 |
InChIキー |
BFUIOWUPKPGBTC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)N1CCN(CC1)CC(CN(CC)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)





![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)



